Enhanced Stokes' Shift vs AMC Substrates
Z-YVAD-AFC employs the AFC fluorophore, which provides a substantially larger Stokes' shift (Ex/Em: 400/505 nm; Δ = 105 nm) compared to the AMC fluorophore (Ex/Em: 380/460 nm; Δ = 80 nm) used in common alternatives such as Ac-YVAD-AMC [1]. This 25 nm greater separation between excitation and emission maxima reduces spectral overlap and minimizes background fluorescence from unbound substrate or biological matrices .
| Evidence Dimension | Stokes' shift (excitation-emission wavelength separation) |
|---|---|
| Target Compound Data | 105 nm (400 nm excitation, 505 nm emission) |
| Comparator Or Baseline | Ac-YVAD-AMC: 80 nm (380 nm excitation, 460 nm emission) |
| Quantified Difference | 25 nm greater Stokes' shift (31% increase) |
| Conditions | Fluorophore optical properties measured in standard assay buffer; applicable across in vitro fluorometric caspase-1 activity assays |
Why This Matters
The larger Stokes' shift directly improves assay signal-to-noise ratio and reduces cross-talk in multiplexed or high-throughput fluorescence detection systems, making Z-YVAD-AFC preferable for screening applications where signal clarity is critical.
- [1] Sigma-Aldrich. Caspase-1 Substrate VI, Fluorogenic (Z-YVAD-AFC) Product Datasheet. Catalog No. 688225. View Source
